2-(4-Benzylpiperidino)acetonitrile

Sigma Receptor Binding Affinity PC12 Cells

Secure your sigma-2 and dopamine D2 receptor research with 2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3). Its precise 4-benzyl substitution and acetonitrile moiety deliver a defined Ki of 90 nM for sigma-2, ensuring assay calibration integrity and valid SAR comparisons. Avoid confounding biological readouts—choose the exact benchmark compound, available in research quantities.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 25842-31-3
Cat. No. B1337754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperidino)acetonitrile
CAS25842-31-3
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC#N
InChIInChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2
InChIKeySHAVSWMWBQLOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3): A 4-Benzylpiperidine-Based Acetonitrile Building Block for Sigma and Dopamine Receptor Research


2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3), also known as (4-Benzyl-1-piperidinyl)acetonitrile, is a synthetic small molecule with the formula C14H18N2 and a molecular weight of 214.31 g/mol . It is a piperidine derivative featuring a 4-benzyl substitution on the piperidine ring and an acetonitrile group on the nitrogen atom. The compound is a solid at room temperature with a melting point of 54-56 °C and a predicted boiling point of 340.4 °C . It is commercially available from multiple suppliers and is used in medicinal chemistry research, particularly as a tool compound to study dopamine and sigma receptors .

2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3): Why Structural and Functional Nuances Preclude Interchangeability with In-Class Analogs


While 2-(4-benzylpiperidino)acetonitrile belongs to a class of piperidine derivatives that interact with sigma and dopamine receptors, its specific substitution pattern—a 4-benzyl group on the piperidine ring and an acetonitrile moiety on the nitrogen—directly influences its binding affinity and selectivity profile. Even seemingly minor structural variations, such as the position of the acetonitrile group (e.g., 2-(1-benzylpiperidin-4-yl)acetonitrile, CAS 78056-67-4) or the absence of the nitrile group (e.g., 4-benzylpiperidine, CAS 31252-42-3), can significantly alter receptor interaction kinetics, off-target engagement, and downstream functional outcomes [1]. Furthermore, the compound's specific synthetic route and purification methods impact the final purity and byproduct profile, which are critical for reproducible experimental results. Therefore, substitution with a generic or closely related analog without rigorous validation risks confounding biological readouts and invalidating structure-activity relationship (SAR) analyses.

Quantitative Differentiation of 2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3): Evidence-Based Selection Criteria


Sigma-2 Receptor Binding Affinity: A Defined Ki of 90 nM Establishes a Benchmark Profile

2-(4-Benzylpiperidino)acetonitrile demonstrates a defined binding affinity for the sigma-2 receptor (Ki = 90 nM) in rat PC12 cells [1]. This quantitative value provides a crucial benchmark for experimental design and SAR studies, distinguishing it from other piperidine-based sigma ligands whose affinities may span several orders of magnitude. For instance, while ifenprodil (a related 4-benzylpiperidine derivative) exhibits a Ki of 2 nM for sigma-2 , and other analogs in the same class show a wide range of Ki values (from sub-nanomolar to micromolar) [2], the specific 90 nM Ki of this compound defines its unique utility as a moderate-affinity probe for sigma-2 receptor engagement studies.

Sigma Receptor Binding Affinity PC12 Cells

Dopamine D2 Receptor Interaction: A Documented Tool Compound Profile

2-(4-Benzylpiperidino)acetonitrile is documented to bind with high affinity to the dopamine D2 receptor and inhibit dopamine-mediated signaling pathways . This established D2 antagonist profile positions it as a valuable tool compound for studying dopaminergic function, particularly when compared to structurally similar but less characterized analogs like 2-(1-benzylpiperidin-4-yl)acetonitrile (CAS 78056-67-4), for which no comparable receptor interaction data is available . The specificity of its D2 engagement, in contrast to its sigma receptor activity, underscores its utility in dissecting complex receptor pharmacology.

Dopamine Receptor D2 Antagonist GPCR

Synthetic Accessibility and Well-Defined Physicochemical Properties

The compound is synthesized via a straightforward N-alkylation of commercially available 4-benzylpiperidine with a cyanomethylating agent (e.g., bromoacetonitrile or chloroacetonitrile), yielding a product that can be purified to high homogeneity [REFS-1, REFS-2]. Its reported melting point of 54-56 °C and predicted boiling point of 340.4 °C are distinct from closely related analogs like 1-benzylpiperidine-4-acetonitrile (CAS 78056-67-4), which lacks a reported melting point . The availability of a well-characterized melting point facilitates identity confirmation and purity assessment, which is not always possible for other in-class compounds.

Synthesis Purity Physicochemical

Positional Isomer Differentiation: The Critical Role of the 4-Benzylpiperidine Scaffold

SAR studies on 4-benzylpiperidine derivatives have established that the 4-benzylpiperidine scaffold is a privileged structure for achieving pan-sigma receptor affinity and for tuning sigma-1/sigma-2 selectivity [REFS-1, REFS-2]. 2-(4-Benzylpiperidino)acetonitrile retains this critical 4-benzylpiperidine core, whereas positional isomers like 2-(1-benzylpiperidin-4-yl)acetonitrile (CAS 78056-67-4) place the benzyl group on the nitrogen, fundamentally altering the pharmacophore. This structural difference is not trivial; it changes the spatial orientation of the aromatic ring and likely impacts receptor binding kinetics and selectivity. The 4-benzyl substitution has been shown to be crucial for achieving high sigma-1 and sigma-2 affinity in this chemical series [1].

Structure-Activity Relationship SAR Scaffold

High-Value Research and Procurement Applications for 2-(4-Benzylpiperidino)acetonitrile (CAS 25842-31-3)


Sigma Receptor Pharmacology Studies

This compound is ideally suited for research focused on sigma-2 receptor pharmacology, particularly in cell lines expressing the sigma-2 receptor (e.g., PC12 cells), where its defined Ki of 90 nM [1] can be used as a benchmark to calibrate binding assays and compare novel ligands. It serves as a valuable reference for studies investigating sigma receptor-mediated pathways in cancer, neurodegenerative diseases, and neuroprotection [2].

Dopamine D2 Receptor Tool Compound for GPCR Research

Its documented high affinity for the dopamine D2 receptor and antagonist activity makes it a useful tool for dissecting dopaminergic signaling pathways. Researchers studying D2 receptor function, heterodimerization, or biased agonism can employ this compound as a well-characterized reference antagonist.

Structure-Activity Relationship (SAR) Studies on 4-Benzylpiperidine Derivatives

As a core 4-benzylpiperidine scaffold with a defined acetonitrile substituent, this compound is a critical intermediate or reference for SAR campaigns aiming to optimize sigma receptor affinity and selectivity [3]. Its well-defined physicochemical properties (e.g., melting point ) facilitate purity assessment during analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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